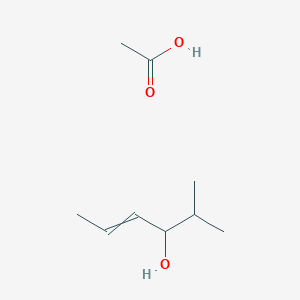
Acetic acid;2-methylhex-4-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-methylhex-4-en-3-ol is an organic compound with the molecular formula C9H18O2. It is a derivative of acetic acid and contains a 2-methylhex-4-en-3-ol moiety. This compound is known for its unique chemical structure, which includes both an acetic acid group and an unsaturated alcohol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methylhex-4-en-3-ol can be achieved through various synthetic routes. One common method involves the esterification of 2-methylhex-4-en-3-ol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-methylhex-4-en-3-ol can undergo various chemical reactions, including:
Oxidation: The unsaturated alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding saturated alcohol.
Substitution: The acetic acid group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or an acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various esters or amides.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-methylhex-4-en-3-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;2-methylhex-4-en-3-ol involves its interaction with various molecular targets and pathways. The acetic acid group can participate in esterification and hydrolysis reactions, while the unsaturated alcohol group can undergo oxidation and reduction reactions. These interactions can lead to the formation of different products and intermediates, which can exert various biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid;2-methylhex-3-yl ester: This compound is similar in structure but lacks the unsaturation in the alcohol group.
Acetic acid;2-methylhex-4-en-3-one: This compound contains a ketone group instead of an alcohol group.
Uniqueness
Acetic acid;2-methylhex-4-en-3-ol is unique due to the presence of both an acetic acid group and an unsaturated alcohol group. This combination allows the compound to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
92775-95-6 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
acetic acid;2-methylhex-4-en-3-ol |
InChI |
InChI=1S/C7H14O.C2H4O2/c1-4-5-7(8)6(2)3;1-2(3)4/h4-8H,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
WCURJWAEAPFCNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(C(C)C)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


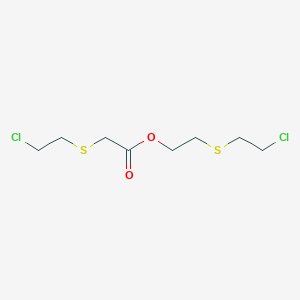
diethyl-lambda~5~-phosphane](/img/structure/B14365809.png)
![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)
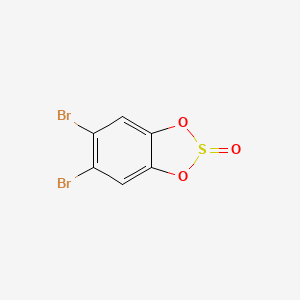
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-](/img/structure/B14365827.png)
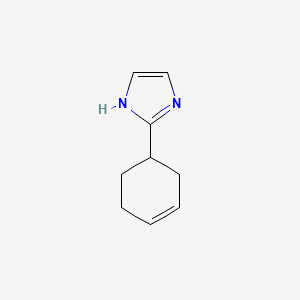
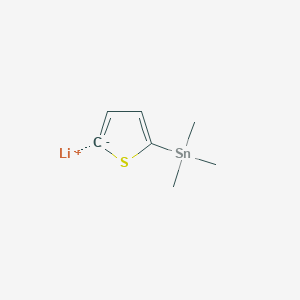
![3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one](/img/structure/B14365841.png)
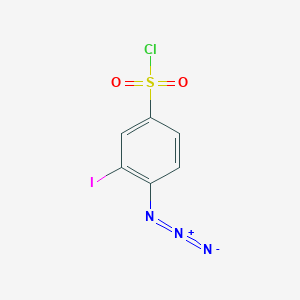
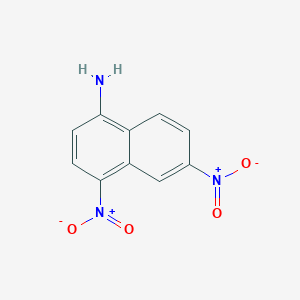
![Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane](/img/structure/B14365861.png)
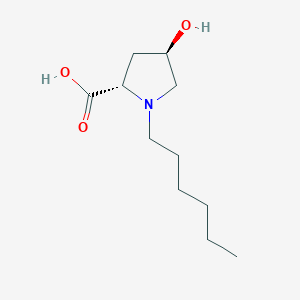
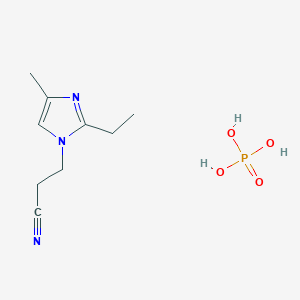
![3-Bromo-2-[methyl(phenyl)amino]prop-2-enenitrile](/img/structure/B14365876.png)
